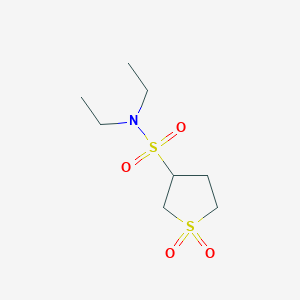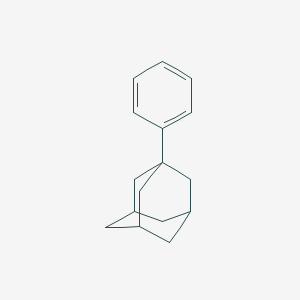![molecular formula C20H20ClNO3 B241845 2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, commonly known as Clomifene, is a synthetic non-steroidal fertility drug. It is widely used to treat infertility in women caused by ovulation disorders. Clomifene is also used in research applications to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
Clomifene works by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH). This leads to an increase in the production of follicle-stimulating hormone (FSH) and LH, which stimulates ovulation.
Biochemical and Physiological Effects:
Clomifene has been shown to have various biochemical and physiological effects, including increasing the levels of FSH and LH, stimulating the growth and maturation of ovarian follicles, inducing ovulation, and improving the quality of cervical mucus. Clomifene has also been shown to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomifene has several advantages for use in lab experiments, including its availability, low cost, and well-established mechanism of action. However, it also has limitations, such as potential toxicity and variability in response among individuals.
Direcciones Futuras
There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs, its potential applications in male infertility, and its use as an adjuvant therapy in cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying Clomifene's anti-tumor properties and to develop more targeted therapies based on these mechanisms.
In conclusion, Clomifene is a synthetic non-steroidal fertility drug that has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. Its mechanism of action involves binding to estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the production of FSH and LH and stimulating ovulation. Clomifene has several advantages for use in lab experiments, but also has limitations and potential toxicity. There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs and its potential applications in male infertility and cancer treatment.
Métodos De Síntesis
The synthesis of Clomifene involves the condensation of 3-chlorobenzylidene malononitrile with diethylamine, followed by cyclization with 6-hydroxy-1-benzofuran-3(2H)-one. The resulting product is then purified and crystallized to obtain Clomifene.
Aplicaciones Científicas De Investigación
Clomifene has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. In fertility treatment, Clomifene is used to induce ovulation in women with ovulation disorders. In cancer therapy, Clomifene has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Propiedades
Nombre del producto |
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one |
|---|---|
Fórmula molecular |
C20H20ClNO3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
(2E)-2-[(3-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11+ |
Clave InChI |
KUXMBRGIHUJSHJ-WOJGMQOQSA-N |
SMILES isomérico |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC(=CC=C3)Cl)/C2=O)O |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)








![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)